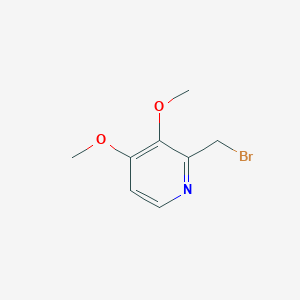![molecular formula C24H25N3O4 B8525594 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid](/img/structure/B8525594.png)
4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The structure of this compound includes a quinoline moiety, a piperidine ring, and a benzoic acid group, making it a unique and multifunctional molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling with the benzoic acid derivative. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline ring . The piperidine ring can be synthesized through various methods, including cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antimicrobial effects . The piperidine ring can interact with various enzymes and receptors, modulating their activity . These interactions can affect multiple pathways, leading to the compound’s diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring also show diverse biological activities and are used in drug development.
Uniqueness
4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid is unique due to its combination of the quinoline, piperidine, and benzoic acid moieties. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C24H25N3O4 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C24H25N3O4/c1-14-11-16(24(30)31)12-15(2)22(14)26-23(29)19-13-21(27-9-7-17(28)8-10-27)25-20-6-4-3-5-18(19)20/h3-6,11-13,17,28H,7-10H2,1-2H3,(H,26,29)(H,30,31) |
Clave InChI |
JCTRNVCTGCQZAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)N4CCC(CC4)O)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-Bromo-4-(bromomethyl)phenyl]-1,3-oxazole](/img/structure/B8525526.png)


![4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8525544.png)







![ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate](/img/structure/B8525574.png)

![3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8525601.png)
